molecular formula C32H52O6 B1139374 alisol A 24-acetate

alisol A 24-acetate

Cat. No.: B1139374
M. Wt: 532.8 g/mol
InChI Key: WXHUQVMHWUQNTG-JSWHPQHOSA-N
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Description

Alisol A 24-acetate is a triterpenoid compound isolated from the rhizomes of Alisma orientale, a well-known medicinal plant used in Traditional Chinese Medicine. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, hypolipidemic, and neuroprotective effects .

Mechanism of Action

Target of Action

Alisol A 24-acetate (AA-24-a) is a triterpene isolated from the medicinal plant Alisma orientale . The primary targets of AA-24-a are the adipocytes, specifically the 3T3-L1 cells . It interacts with these cells to stimulate lipolysis .

Mode of Action

AA-24-a stimulates neutral lipolysis in fully differentiated adipocytes . It achieves this by activating protein kinase A (PKA)-mediated phosphorylation of hormone-sensitive lipase and extracellular signal-regulated kinase (ERK)-mediated downregulation of perilipin A expression .

Biochemical Pathways

The compound affects the lipolysis regulation pathway in adipocytes . It upregulates the phosphorylation of hormone-sensitive lipase via the PKA pathway and downregulates the expression of perilipin A via the ERK pathway . These changes lead to the stimulation of neutral lipolysis .

Pharmacokinetics

It’s known that the compound is unstable in solvents . It inter-transforms with alisol A 23-acetate in solvents, and the transformation rate is more rapid in protic solvents than in aprotic solvents .

Result of Action

The action of AA-24-a leads to significant stimulation of neutral lipolysis in adipocytes . This results in the release of glycerol into the culture medium of 3T3-L1 cells . The compound also inhibits the proliferation of microglia and astrocytes, downregulates the expression of inflammatory cytokines, and reduces neuronal apoptosis .

Action Environment

The action of AA-24-a is influenced by the environment. For instance, the compound’s stability varies in different solvents . It’s also worth noting that the compound’s effects can be inhibited by specific inhibitors of PKA and ERK, key enzymes in relevant signaling pathways .

Preparation Methods

Alisol A 24-acetate is typically isolated from the dried rhizomes of Alisma orientale. The preparation involves extraction with methanol, followed by purification using chromatographic techniques . The compound is known to be unstable in solvents, and its stability varies depending on the solvent used. For instance, it interconverts with alisol A 23-acetate in protic solvents more rapidly than in aprotic solvents .

Comparison with Similar Compounds

Alisol A 24-acetate is part of a group of protostane-type triterpenes isolated from Alisma orientale. Similar compounds include:

This compound stands out due to its broad range of biological activities and its potential therapeutic applications in neuroprotection, metabolic disorders, and inflammation.

Properties

IUPAC Name

[(3R,4S,6R)-2,4-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHUQVMHWUQNTG-JSWHPQHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(C)(C)O)OC(=O)C)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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